4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone
Description
Properties
Molecular Formula |
C15H13NO6 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3/b12-6- |
InChI Key |
DMGXTEIBZJZYKU-SDQBBNPISA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Classical Erlenmeyer Oxazolone Synthesis Approach
The most commonly reported method for preparing this compound involves a condensation reaction between a benzoyl glycine derivative and an aromatic aldehyde in the presence of acetic anhydride and sodium acetate. This approach is a variation of the classical Erlenmeyer synthesis of oxazolones.
-
- Benzoyl glycine derivative (or cyanoacetamide derivative in related syntheses)
- 3,4-diacetoxybenzaldehyde (aromatic aldehyde)
- Acetic anhydride (solvent and acetylating agent)
- Sodium acetate (base catalyst)
-
- Heating at 80–100°C
- Reaction time approximately 4 to 5 hours
- Stirring to ensure homogeneity
Procedure Summary :
The benzoyl glycine derivative is mixed with sodium acetate and 3,4-diacetoxybenzaldehyde in acetic anhydride. The mixture is heated at around 100°C for several hours. Upon completion, the reaction mixture is cooled and poured onto ice-cold water to precipitate the product. The solid is then filtered and purified by recrystallization, typically from ethanol, to yield the target oxazolone compound.Yield :
Yields reported are around 75% under optimized conditions with sodium acetate and temperature control.
Reaction Mechanism Insights
The sodium acetate acts as a weak base, facilitating the condensation between the amino acid derivative and the aldehyde. Acetic anhydride serves dual roles: as a solvent and as an acetylating agent, which helps in forming the oxazolone ring via intramolecular cyclization and acetylation of hydroxyl groups.
The mechanism involves:
- Formation of an imine intermediate between the amino group of the benzoyl glycine derivative and the aldehyde group of 3,4-diacetoxybenzaldehyde.
- Cyclization promoted by acetic anhydride to form the oxazolone ring.
- Acetylation of the phenolic hydroxyl groups to produce the diacetoxy substituents.
Alternative Synthetic Routes
While the classical Erlenmeyer method remains the standard, related syntheses of oxazolone derivatives involve:
- Use of cyanoacetamide derivatives instead of benzoyl glycine derivatives.
- Variation in aromatic aldehydes to introduce different substituents.
- Modifications in reaction times and temperatures to optimize yields and purity.
These alternative methods have been reported in specialized organic synthesis literature but generally follow the same principles of condensation and cyclization in acetic anhydride with sodium acetate catalysis.
Data Table: Typical Synthesis Parameters and Outcomes
| Parameter | Details |
|---|---|
| Starting Materials | Benzoyl glycine derivative, 3,4-diacetoxybenzaldehyde |
| Catalyst/Base | Sodium acetate |
| Solvent/Acetylating Agent | Acetic anhydride |
| Temperature | 80–100°C |
| Reaction Time | 4–5 hours |
| Work-up | Cooling, ice-water quench, filtration, recrystallization from ethanol |
| Typical Yield | ~75% |
| Purity | ≥98% (confirmed by HPLC, NMR, IR) |
Analytical Characterization Supporting Preparation
Infrared Spectroscopy : Characteristic absorption bands for carbonyl groups (C=O) around 1695 cm⁻¹ and acetoxy groups (C=O) confirm the structure. NH and OH groups absorb near 3200–3400 cm⁻¹ if present in intermediates.
Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 303.27 g/mol confirm the molecular formula.
Chromatographic Purity : High-performance liquid chromatography (HPLC) confirms purity levels above 98%, with retention times matching reference standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
Applications in Organic Synthesis
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is primarily utilized in organic synthesis as an intermediate compound. Its structure allows for various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Acetylation | Acetic anhydride + N-Acetylglycine at 80-100°C for 5h | 75.3 | |
| Condensation Reaction | Aldehyde + amine derivatives | Variable |
Medicinal Chemistry Applications
Research indicates that derivatives of this compound exhibit potential biological activities. These include antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Case Study: Antimicrobial Activity
A study conducted by Rosini et al. (2017) explored the antimicrobial effects of compounds related to this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .
Material Science Applications
In material science, compounds like this compound have been investigated for their potential use in polymer chemistry. Their ability to act as cross-linking agents can enhance the mechanical properties of polymers.
Table 2: Material Properties
| Property | Value | Test Method |
|---|---|---|
| Thermal Stability | High | Thermogravimetric Analysis (TGA) |
| Mechanical Strength | Enhanced | Tensile Testing |
Mechanism of Action
The mechanism by which 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone exerts its effects involves interactions with specific molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. The oxazolone ring can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone and its analogs:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -OAc, -NO₂) increase the stability of the benzylidene moiety and may enhance antioxidant activity by stabilizing radical intermediates . In contrast, electron-donating groups (e.g., -OMe, -NMe₂) improve solubility but may reduce oxidative stability . The 3,4-diacetoxy substituents in the target compound likely confer unique steric and electronic properties, distinguishing it from mono-substituted analogs like 4-methoxy derivatives .
Isomerism and Spectral Characterization: The benzylic proton (Ar-CH=C) in NMR spectra distinguishes Z- and E-isomers. For example, 4-(2-chloro-4,5-dimethoxybenzylidene)-2-methyl-5-oxazolone exhibits a singlet at δ 6.91 ppm for the Z-isomer, while E-isomers typically resonate upfield (~7.5 ppm) .
Antioxidant Activity: Compounds with halogen (e.g., Cl) and methoxy substituents demonstrate significant antioxidant properties, as shown in studies using DPPH radical scavenging assays .
Biological Activity
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure
The chemical formula for this compound is C15H13NO6, with a molecular weight of 303.27 g/mol. The structural features include an oxazolone ring and diacetoxy-substituted benzaldehyde moiety, which contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potent antimicrobial effects against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.1 mg/ml | 0.5 mg/ml |
| Escherichia coli | 0.2 mg/ml | 1 mg/ml |
| Candida albicans | 0.3 mg/ml | 1 mg/ml |
The compound demonstrated both bacteriostatic and bactericidal effects on Gram-positive and Gram-negative bacteria as well as antifungal activity against C. albicans . Additionally, it inhibited biofilm formation in Staphylococcus aureus, reducing the expression of the icaA gene associated with biofilm development .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, particularly focusing on its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
In a study assessing its effects on MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity at concentrations of 0.01 to 1 mg/ml, leading to a marked decrease in cell viability . The mechanism appears to involve apoptosis induction and disruption of cellular functions.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (mg/ml) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 | Induction of apoptosis |
| HeLa | 0.7 | Cell cycle arrest |
| A549 | 0.6 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.
Research indicates that it may inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers . This activity suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone with optimal yields?
- Methodological Answer : The synthesis typically involves refluxing substituted benzaldehyde derivatives with a triazole or oxazolone precursor in solvents like ethanol or DMSO, followed by purification via vacuum distillation and crystallization. For example, refluxing 0.001 mol of substituted benzaldehyde with acetic acid as a catalyst in ethanol for 4 hours, followed by solvent evaporation and filtration, yields the product. Yield optimization can be achieved by adjusting reaction time (e.g., 12–18 hours) and solvent polarity .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Follow strict lab safety protocols:
- Store separately from inorganic reagents, classified under organic heterocyclic compounds (e.g., oxazolones).
- Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO).
- Emergency measures: Locate eyewash stations and fire extinguishers in the lab, and avoid food/drink storage in workspaces .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify benzylic proton signals (e.g., singlet at 7.14–7.40 ppm for Z-isomers) and acetoxy group resonances.
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and C=N peaks at ~1600 cm⁻¹.
- Mass Spectrometry : Validate molecular weight via parent ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches of the compound?
- Methodological Answer :
- Perform X-ray crystallography to resolve ambiguities in stereochemistry (e.g., E/Z isomerism).
- Use HPLC-MS to check for impurities or byproducts affecting spectral consistency.
- Cross-validate results with computational methods (e.g., DFT calculations for predicted NMR shifts) .
Q. What strategies are effective for evaluating the impact of E/Z isomerism on the biological activity of this compound?
- Methodological Answer :
- Separate isomers via preparative chromatography (e.g., silica gel column with ethyl acetate/hexane gradients).
- Test isolated isomers in bioassays (e.g., antioxidant activity via DPPH radical scavenging).
- Correlate isomer ratios (determined by NMR integration) with activity trends. For example, Z-isomers may show enhanced activity due to steric effects .
Q. What synthetic modifications can enhance the pharmacological properties of this oxazolone derivative?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., halogens at the benzal position) to improve metabolic stability.
- Replace the methyl group at position 2 with bulkier substituents (e.g., phenyl) to modulate lipophilicity.
- Optimize reaction conditions (e.g., microwave-assisted synthesis) to reduce side products and improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
